N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
This compound features a bicyclo[2.2.1]heptane core modified with a 2-oxa oxygen bridge, a ketone group at position 3, and a carboxamide moiety linked to a 4-[(difluoromethyl)sulfanyl]phenyl substituent.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S/c1-15(2)16(3)8-9-17(15,23-13(16)22)12(21)20-10-4-6-11(7-5-10)24-14(18)19/h4-7,14H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAZLNLKKPLWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=C(C=C3)SC(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethylthio group and the bicyclic oxabicycloheptane ring system. Common synthetic routes include:
Formation of the Difluoromethylthio Group: This step often involves the reaction of a suitable thiol with a difluoromethylating agent under controlled conditions.
Construction of the Bicyclic Oxabicycloheptane Ring System: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring system.
Coupling of the Two Fragments: The final step involves coupling the difluoromethylthio group with the bicyclic ring system, typically using a coupling reagent and appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new industrial processes and materials, particularly in the field of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s closest analogs differ primarily in the substituent on the phenyl ring and the presence of the 2-oxa oxygen in the bicyclo framework. Key comparisons include:
N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Substituent : 3,4-Difluorophenyl (two fluorine atoms at positions 3 and 4).
- Molecular Weight : 309.31 g/mol.
- logP/logD : 3.2289 (logP), 2.6615 (logD).
- Hydrogen Bonding: 5 acceptors, 1 donor.
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Substituent : 2,5-Difluorophenyl.
- Key Difference : Absence of the 2-oxa oxygen in the bicyclo structure, which may decrease polarity and solubility in polar solvents.
2-Bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Substituent : 2,4-Dimethoxyphenyl with a bromine atom.
- Key Difference : Bromine increases molecular weight and steric bulk, while methoxy groups enhance electron-donating effects, contrasting with the electron-withdrawing difluoromethylsulfanyl group.
4,7,7-Trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
- Substituent : 2-(Trifluoromethyl)phenyl.
Physicochemical Properties (Representative Data)
*Estimated based on molecular formula.
†Predicted using substituent contributions (difluoromethylsulfanyl ≈ +0.5 logP vs. fluorophenyl).
Functional Implications
- Electron Effects : The difluoromethylsulfanyl group combines moderate electron-withdrawing (fluorine) and electron-donating (sulfur) properties, unlike purely electron-withdrawing groups (e.g., trifluoromethyl ) or electron-donating methoxy groups .
- Solubility: The 2-oxa oxygen in the target compound and its 3,4-difluorophenyl analog likely enhances water solubility compared to non-oxygenated analogs .
- Metabolic Stability : Sulfur-containing groups may undergo oxidation, whereas fluorinated groups resist metabolic degradation.
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, with the CAS number 616214-64-3, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H21F2NO2S
- Molecular Weight : 353.43 g/mol
- IUPAC Name : N-[4-(difluoromethylsulfanyl)phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
The presence of the difluoromethyl group and the bicyclic structure contributes to its distinct chemical properties, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. In particular, derivatives with difluoromethyl groups have shown enhanced binding affinities to target proteins involved in tumor progression.
- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.
- Neuroprotective Effects : Some studies indicate that bicyclic compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The difluoromethyl group may enhance binding to specific enzymes or receptors.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Cytotoxicity in various cancer cell lines | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Neuroprotection | Reduced oxidative stress in neuronal cells |
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of structurally related compounds revealed that those containing difluoromethyl groups exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Effects
Research on similar bicyclic compounds demonstrated their ability to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential application for this compound in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
